Product packaging for 9H-pyrido[3,4-b]indol-3-ol(Cat. No.:CAS No. 91985-78-3)

9H-pyrido[3,4-b]indol-3-ol

Cat. No.: B3064279
CAS No.: 91985-78-3
M. Wt: 184.19 g/mol
InChI Key: UDTDJSXOXQLKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-pyrido[3,4-b]indol-3-ol is a chemical compound belonging to the class of β-carboline alkaloids . These compounds are tricyclic structures featuring a pyridine ring fused to an indole skeleton, making them subjects of significant interest in medicinal chemistry and biochemical research . β-Carbolines are recognized for their diverse and potent biological activities, which include interactions with key enzymes and receptor systems in the central nervous system . Researchers investigate β-carbolines for their potential as monoamine oxidase inhibitors (MAOIs) , which can influence neurotransmitter levels. Furthermore, certain β-carbolines have been identified as activators of the aryl hydrocarbon receptor (AHR) , a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes such as those from the CYP1A family . This AHR activation can induce cytochrome P450-mediated enzyme activities and has been linked to effects on metabolic pathways, including the suppression of glucose output in hepatocyte models . The broad spectrum of bioactive properties associated with the β-carboline core, including potential neuroprotective, cognitive-enhancing, and anticancer effects documented for various derivatives , makes this compound a valuable scaffold for developing novel pharmacological tools and exploring new therapeutic targets. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B3064279 9H-pyrido[3,4-b]indol-3-ol CAS No. 91985-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dihydropyrido[3,4-b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11-5-8-7-3-1-2-4-9(7)13-10(8)6-12-11/h1-6,13H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTDJSXOXQLKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=O)NC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556566
Record name 2,9-Dihydro-3H-beta-carbolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91985-78-3
Record name 2,9-Dihydro-3H-beta-carbolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of β Carboline Scaffold Precursors

Isolation from Fungal Sources (e.g., Aspergillus sp.)

Fungi, particularly of the genus Aspergillus, are known producers of a diverse array of secondary metabolites, including β-carboline alkaloids. Research has led to the isolation and identification of several β-carboline compounds from these microorganisms. For instance, two β-carbolines, flazin (B10727) and perlolyrin, have been isolated from the fermentation products of an endophytic fungus, Aspergillus oryzae, derived from cigar tobacco researchgate.net. In another study, cytotoxic alkaloids, including β-carbolines, were isolated from the marine shellfish-associated fungus Aspergillus sp. XBB-4, which was induced by an amino acid-directed strategy nih.govfrontiersin.org. The isolation of these compounds often involves bioassay-guided fractionation of fungal extracts researchgate.net. For example, 1-acetyl-beta-carboline was isolated from the culture of Pseudomonas sp. UJ-6, which was identified based on its anti-MRSA activity researchgate.net. Similarly, a study on a deep-sea fungus, Trichoderma sp. MCCC 3A01244, led to the isolation of 25 compounds, including two new β-carboline alkaloids, trichocarbolines A and C researchgate.netnih.govfrontiersin.org.

Presence in Plant Species (e.g., Cichorium intybus, Peganum harmala, Lycium chinense)

The β-carboline scaffold is widely distributed in the plant kingdom. Several plant species have been identified as rich sources of these alkaloids.

Cichorium intybus (Chicory): The roasted roots of chicory have been found to contain small amounts of two indole (B1671886) alkaloids, specifically the β-carbolines harman (B1672943) and norharman researchgate.net. Chicory coffee has been identified as a source of these neuroactive compounds nih.gov. Roasting chicory can cause a significant 25-fold increase in the norharman content nih.gov.

Peganum harmala (Syrian Rue): This plant is a well-known and abundant source of β-carboline alkaloids acs.org. The seeds and roots contain the highest concentrations of these compounds nih.gov. The major β-carbolines identified in P. harmala are harmine (B1663883) and harmaline (B1672942) nih.govareeo.ac.ir. Other β-carbolines such as harmalol (B191368), harmol (B1672944), and tetrahydroharmine (B102439) have also been quantified nih.gov. Recent studies have led to the isolation of new and rare β-carboline alkaloids from the roots of Peganum harmala nih.gov.

Lycium chinense (Wolfberry): Various β-carboline alkaloids have been isolated from the fruits of Lycium chinense. These include 9-formylharman, 1-(methoxycarbonyl)-β-carboline, and perlolyrine (B1214776) nih.govkisti.re.kr. Further research on the fruit of Lycium chinense var. potaninii has led to the isolation of ten alkaloids, some of which were new compounds nih.gov.

Plant Speciesβ-Carboline Alkaloids Found
Cichorium intybusHarman, Norharman researchgate.net
Peganum harmalaHarmine, Harmaline, Harmalol, Harmol, Tetrahydroharmine nih.gov
Lycium chinense9-Formylharman, 1-(Methoxycarbonyl)-β-carboline, Perlolyrine nih.govkisti.re.kr

Tryptophan as a Key Biosynthetic Precursor for β-Carbolines

The biosynthesis of the β-carboline scaffold in both plants and animals fundamentally involves the amino acid L-tryptophan. Tryptophan serves as the primary precursor for the formation of these alkaloids nih.govnih.gov. The core structure of β-carbolines is formed through a Pictet-Spengler reaction, which involves the condensation of an indole-ethylamine, such as tryptamine (B22526) (derived from the decarboxylation of tryptophan), with an aldehyde or a ketone nih.govresearchgate.netresearchgate.net.

This reaction can also occur directly with tryptophan and a carbonyl compound, leading to the formation of tetrahydro-β-carboline-3-carboxylic acids nih.gov. These tetrahydro-β-carbolines are considered direct precursors to the aromatic β-carbolines like norharman and harman, which are formed through a subsequent oxidative decarboxylation process nih.govacs.org. Studies have demonstrated that oral administration of L-tryptophan to healthy subjects leads to a significant increase in plasma levels of norharman, providing evidence for its role as a precursor in the endogenous synthesis of this β-carboline in humans nih.gov.

Formation via Maillard Reaction Products in Biological Systems

The Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures, is another significant pathway for the formation of β-carbolines wikipedia.orgnih.gov. This reaction is common during the cooking of food and contributes to the formation of a variety of flavor and color compounds wikipedia.orgnih.govresearchgate.net.

In the context of β-carboline synthesis, the Maillard reaction involves the interaction of tryptophan with reducing sugars acs.org. The reactive carbonyl group of the sugar reacts with the amino group of tryptophan wikipedia.org. This process can lead to the formation of β-carboline alkaloids, and epidemiological studies have suggested a potential link between neurotoxic agents, such as certain β-carboline alkaloids generated through the Maillard reaction, and some neurological disorders researchgate.net. Model reactions have shown that L-tryptophan reacts with α-dicarbonyl compounds, which are intermediates in the Maillard reaction, to form new β-carbolines nih.govacs.org. For example, the reaction of tryptophan with glyoxal (B1671930) and methylglyoxal (B44143) results in the formation of 1-hydroxymethyl-β-carboline and 1-(1-hydroxyethyl)-β-carboline, respectively nih.govacs.org.

Synthetic Methodologies and Chemical Derivatization of the 9h Pyrido 3,4 B Indole Core

Classical Approaches to the β-Carboline Skeleton

The construction of the tricyclic β-carboline framework has been a subject of extensive research, leading to the development of several classical synthetic routes. These methods typically involve the formation of the pyridine (B92270) ring onto a pre-existing indole (B1671886) moiety.

Pomeranz-Fritsch Cyclization Strategies

The Pomeranz–Fritsch reaction, a well-established method for the synthesis of isoquinolines, has been adapted for the preparation of the analogous β-carboline system. This acid-promoted reaction involves the condensation of an appropriate indole derivative, serving as the benzaldehyde (B42025) equivalent, with a 2,2-dialkoxyethylamine, followed by cyclization to furnish the pyridyl ring fused to the indole core.

The general mechanism commences with the formation of a benzalaminoacetal intermediate from the reaction between an indole-3-carboxaldehyde (B46971) and a 2,2-dialkoxyethylamine. Subsequent acid-catalyzed cyclization proceeds through the removal of alcohol molecules, leading to the formation of the aromatic pyridine ring. While sulfuric acid was traditionally employed as the proton donor, modern variations have utilized Lewis acids such as trifluoroacetic anhydride (B1165640) to promote the cyclization.

Cyclization of Enamine Precursors

The intramolecular cyclization of enamine precursors represents another versatile strategy for the synthesis of the β-carboline skeleton. Enamines, being electron-rich alkenes, are highly reactive intermediates that can undergo electrophilic cyclization onto the indole ring.

In a representative approach, an enamine is generated from the reaction of a secondary amine with a suitable ketone or aldehyde precursor bearing an indole moiety. Subsequent intramolecular cyclization, often mediated by an oxidizing agent such as iodine, leads to the formation of the 9H-pyrido[3,4-b]indole core. Mechanistic studies suggest the formation of an iodide intermediate through oxidative iodination, which then undergoes an intramolecular Friedel-Crafts-type alkylation onto the indole ring, followed by rearomatization to yield the final tricyclic product. organic-chemistry.org This methodology offers a transition metal-free approach to constructing the β-carboline framework.

Regioselective Functionalization at the 3-Position

The C-3 position of the β-carboline nucleus is a common site for chemical modification, allowing for the introduction of various functional groups to modulate the biological activity of the parent scaffold.

Hydrolysis of Ester Precursors to Carboxylic Acids at C3

A common and straightforward method for introducing a hydroxyl group at the C-3 position involves the hydrolysis of a corresponding ester precursor. β-Carboline-3-carboxylic acid esters, which can be synthesized through various routes including the Pictet-Spengler reaction using tryptophan esters, serve as versatile intermediates.

The hydrolysis of the ester functionality to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or lithium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide ion on the ester carbonyl, followed by the elimination of the alkoxide. Subsequent acidification of the resulting carboxylate salt yields the desired β-carboline-3-carboxylic acid. This carboxylic acid can then potentially be converted to the target 9H-pyrido[3,4-b]indol-3-ol through further synthetic transformations, such as a Curtius rearrangement.

PrecursorReagentsProductYield
3-Ethoxycarbonyl-β-carboline1. m-CPBA, EtOH, reflux; 2. Ac₂O, reflux; 3. NaOH, EtOH, r.t.9H-pyrido[3,4-b]indol-1(2H)-one-3-carboxylic acidGood
3-Hydroxymethyl-β-carboline1. m-CPBA, EtOH, reflux; 2. Ac₂O, reflux; 3. NaOH, EtOH, r.t.9H-pyrido[3,4-b]indol-1(2H)-one-3-methanolGood

Introduction of Hydroxymethyl and Hydroxyl Groups at Peripheral Positions

The introduction of hydroxymethyl and hydroxyl groups at various positions on the β-carboline ring system can significantly impact its biological properties. One notable example is the synthesis of 6-hydroxymetatacarboline D. The synthesis of this natural product involved a multi-step sequence that commenced with 5-hydroxytryptophan. nih.gov Key steps included the formation of the β-carboline skeleton via a Bischler-Napieralski reaction, followed by a copper(II) bromide-catalyzed dehydrogenation to furnish the aromatic β-carboline core. nih.gov

Ruthenium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective hydroxymethylation of β-carbolines. This method allows for the direct introduction of a hydroxymethyl group at the C-1 position of the β-carboline nucleus. The reaction typically employs paraformaldehyde as the hydroxymethyl source in the presence of a ruthenium catalyst.

SubstrateCatalystReagentProduct
β-carboline[Ru(p-cymene)Cl₂]₂Paraformaldehyde1-Hydroxymethyl-β-carboline

Morita–Baylis–Hillman Reaction for C-3 Substitution

The Morita–Baylis–Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that has been successfully applied to the C-3 functionalization of the 9H-pyrido[3,4-b]indole core. This reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst such as a tertiary amine or phosphine.

For the C-3 substitution of the β-carboline skeleton, 3-formyl-9H-pyrido[3,4-b]indole derivatives serve as key precursors. google.com These aldehydes can be subjected to the MBH reaction with various activated alkenes, such as acrylates and acrylonitrile, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst. google.com The reaction proceeds smoothly under neat conditions to afford the corresponding C-3 substituted β-carboline MBH adducts in moderate to good yields. google.com These adducts, which are highly functionalized allylic alcohols, can serve as versatile intermediates for further synthetic transformations to introduce a hydroxyl or hydroxymethyl group at or adjacent to the C-3 position.

3-Formyl-β-carboline DerivativeActivated AlkeneCatalystProductYield
3-formyl-9H-β-carbolineAcrylonitrileDABCO2-(hydroxy(9H-pyrido[3,4-b]indol-3-yl)methyl)acrylonitrileGood
3-formyl-9H-β-carbolineMethyl acrylateDABCOMethyl 2-(hydroxy(9H-pyrido[3,4-b]indol-3-yl)methyl)acrylateGood

Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives

A mild and efficient two-step method has been developed for the synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives, also known as β-carbolinones, starting from 3-substituted β-carbolines. nih.govsemanticscholar.org This structural variant is a crucial intermediate in the preparation of complex alkaloids. nih.gov

The general procedure involves two main steps:

N-Oxidation: The starting 3-substituted β-carboline derivative is dissolved in a solvent like chloroform (B151607) and treated with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). The mixture is heated under reflux to form the corresponding β-carboline N-oxide. researchgate.net

Rearrangement and Hydrolysis: The N-oxide intermediate is then heated under reflux in acetic anhydride. This step facilitates a rearrangement to form a 2-acetoxy-β-carboline derivative. Subsequent hydrolysis of this intermediate, typically by stirring at room temperature in a mixture of ethanol (B145695) and aqueous sodium hydroxide, yields the final 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one product. nih.gov

This methodology has been successfully applied to produce various derivatives, including those with formyl and carbohydrazide (B1668358) substitutions at the C-3 position. nih.gov

Table 1: Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives nih.gov

Starting Material Product Yield (%)
3-Formyl-β-carboline 3-Formyl-9H-pyrido[3,4-b]indol-1(2H)-one 52

Advanced Synthetic Techniques for β-Carboline Derivatives

Modern organic synthesis has introduced several advanced techniques for the construction of the β-carboline framework, offering improvements in efficiency, substrate scope, and reaction conditions over traditional methods.

Pictet-Spengler Condensation and its Variants

The Pictet-Spengler reaction, first discovered in 1911, is a cornerstone for the synthesis of β-carbolines and their tetrahydro-β-carboline precursors. nih.govwikipedia.org The reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

The mechanism proceeds through the formation of a Schiff base, which then protonates to an electrophilic iminium ion. This ion subsequently undergoes an intramolecular electrophilic attack on the electron-rich indole ring to form a spirocycle, which then rearranges and deprotonates to yield the final product. wikipedia.org

Numerous variants have been developed to improve yields and expand the reaction's applicability:

Catalysts: While traditional methods use strong acids like HCl or TFA, modern variants employ a wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) and milder Brønsted acids like citric acid or L-tartaric acid, sometimes in aqueous media. rsc.orgechemcom.comnih.gov

Solvents: The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to act as both a solvent and a catalyst, promoting high yields and simplifying product isolation, as HFIP can be easily removed by distillation. rsc.org

One-Pot Procedures: One-pot syntheses starting from tryptophan and various amino acids have been developed, proceeding through a sequence of decarboxylation, deamination, Pictet-Spengler reaction, and oxidation to yield fully aromatized β-carbolines. mdpi.comljmu.ac.uk

Table 2: Examples of Pictet-Spengler Reactions with Tryptamine (B22526) rsc.org

Carbonyl Compound Conditions Product Yield (%)
Trifluoroacetophenone HFIP, reflux, 24 h 1-(Trifluoromethyl)-1-phenyl-1,2,3,4-tetrahydro-β-carboline 76

Palladium-Catalyzed Amidation and Cyclization

Palladium catalysis offers powerful and versatile methods for constructing the β-carboline skeleton. These reactions often proceed under mild conditions with high functional group tolerance. nih.govunipr.it

One notable approach is the palladium-catalyzed imidoylative cyclization of tryptophan-derived isocyanides. This reaction proceeds smoothly through a sequence of isocyanide insertion, intramolecular C-H imidoylation, and subsequent aerobic dehydrogenative aromatization to afford the β-carboline derivatives. nih.gov

Another innovative strategy involves a one-pot, palladium-catalyzed Sonogashira coupling followed by an intramolecular [2+2+2] cyclization. This method can generate three rings in a single flask, leading to complex, annulated β-carbolines in high yields. nih.gov A combination of a Pd(0) complex with benzoic acid can also convert propargylic tryptamines into the corresponding tetrahydro-β-carbolines through a process involving alkyne isomerization and indole C-H activation. unipr.it

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, presents a green and efficient alternative for the synthesis of β-carboline derivatives. These solvent-free or low-solvent methods can lead to higher yields, shorter reaction times, and reduced waste compared to conventional solution-phase synthesis. While specific examples focusing solely on mechanochemical synthesis of the core 9H-pyrido[3,4-b]indole structure are still emerging in mainstream literature, the principles are widely applied to similar heterocyclic syntheses, suggesting a promising avenue for future development in β-carboline chemistry.

N-Alkylation and Other Ring Modifications (e.g., at N9)

Modification of the β-carboline core, particularly at the N9 position of the indole ring, is a common strategy to modulate the properties of these compounds. wikipedia.org

N-alkylation at the N9 position is typically achieved by treating the parent β-carboline with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., 1,4-dibromobutane). analis.com.my This reaction deprotonates the indole nitrogen, creating a nucleophile that readily attacks the alkylating agent. analis.com.my Other methods for N-alkylation of heterocyclic systems include using alkyl halides in the presence of a base or employing Mitsunobu reaction conditions with an appropriate alcohol. mdpi.com

These modifications can significantly impact the molecule's properties. For instance, the introduction of a methyl group at the N9 position of certain β-carboline derivatives has been shown to result in neuroprotective effects. wikipedia.org

Table 3: Examples of N9-Alkylation of β-Carboline Derivatives nih.gov

β-Carboline Derivative Alkylating Agent Product Yield (%)
β-Carboline 1,4-Dibromobutane 9-(4-Bromobutyl)-β-carboline 87
1-Methyl-β-carboline 1,4-Dibromobutane 9-(4-Bromobutyl)-1-methyl-β-carboline 88

Molecular Mechanisms of Action of 9h Pyrido 3,4 B Indol 3 Ol Analogues: Preclinical Investigations

Enzyme Inhibition Pathways

The tricyclic structure of 9H-pyrido[3,4-b]indole analogues serves as a versatile scaffold for interacting with the active sites of numerous enzymes, leading to modulation of critical cellular pathways.

β-carboline derivatives are well-documented as potent and reversible inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.govfrontiersin.org Preclinical studies have shown that these compounds are competitive inhibitors, selective for the MAO-A isoform. nih.gov The natural β-carbolines harmine (B1663883), harmaline (B1672942), 2-methylharminium, and 2,9-dimethylharminium are among the most effective inhibitors of purified MAO-A, with Ki (inhibition constant) values in the low nanomolar range. nih.gov This inhibitory action is believed to contribute to the neuropharmacological effects of substances containing these alkaloids, such as tobacco and the Amazonian brew Ayahuasca. frontiersin.org The potency of these compounds is influenced by substitutions on the β-carboline ring; for instance, 1-methyl and 7-methoxy groups tend to increase inhibitory potency. nih.gov

Table 1: MAO-A Inhibition by β-Carboline Derivatives
CompoundInhibition Constant (Ki) for MAO-AReference
Harmine5 nM nih.gov
Harmaline48 nM nih.gov
2-Methylharminium69 nM nih.gov
2,9-Dimethylharminium15 nM nih.gov

Analogues of 9H-pyrido[3,4-b]indole have been shown to interact with and inhibit key human cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. This raises the potential for herb-drug interactions. nih.gov Studies using human liver microsomes have demonstrated that β-carbolines such as harmine, harmol (B1672944), and harmane inhibit major CYP isoforms, including CYP3A4 and CYP2D6. nih.gov For CYP3A4, these compounds exhibited noncompetitive inhibition with Ki values in the micromolar range. nih.gov The same alkaloids were also found to be competitive inhibitors of CYP2D6. nih.gov Furthermore, the β-carboline norharman has been identified as a high-affinity ligand and competitive inhibitor of steroidogenic enzymes CYP17 and CYP11, suggesting a potential role in modulating steroid hormone biosynthesis. nih.gov

Table 2: Inhibition of Human Cytochrome P450 Enzymes by β-Carboline Alkaloids
CompoundEnzymeInhibition Constant (Ki)Type of InhibitionReference
HarmaneCYP3A41.66 µMNoncompetitive nih.gov
HarmolCYP3A45.13 µMNoncompetitive nih.gov
HarmineCYP3A416.76 µMNoncompetitive nih.gov
HarmalineCYP2D620.69 µMCompetitive nih.gov
HarmineCYP2D636.48 µMCompetitive nih.gov
HarmolCYP2D647.11 µMCompetitive nih.gov
NorharmanCYP172.6 µMCompetitive nih.gov

Recent preclinical research has identified novel synthetic β-carboline derivatives as exceptionally potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. A series of thiosemicarbazide-based β-carboline derivatives displayed remarkable inhibitory effects, with IC50 values ranging from 2.81 to 12.40 μM. nih.gov This is significantly more potent than the commercial antidiabetic drug acarbose (B1664774) (IC50 = 564.28 μM). nih.gov The most potent compound from this series, CTL26, was found to be a non-competitive inhibitor. nih.gov Similarly, a series of sulfonyl hydrazide-based β-carboline derivatives also showed strong α-glucosidase inhibition, with IC50 values between 2.12 and 19.37 μM. nih.gov Mechanistic studies suggest these derivatives form a complex with α-glucosidase through hydrogen bonding and hydrophobic interactions, inducing conformational changes that impair the enzyme's activity. nih.gov

Table 3: α-Glucosidase Inhibition by β-Carboline Derivatives
Compound SeriesPotency Range (IC50)Most Potent CompoundPotency (IC50)Reference
Thiosemicarbazide-based β-carbolines2.81 - 12.40 µMCTL262.81 µM nih.gov
Sulfonyl hydrazide-based β-carbolines2.12 - 19.37 µMSX292.12 µM nih.gov
Acarbose (Reference)N/AAcarbose564.28 µM nih.gov

Haspin, a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3, has emerged as a target for anticancer therapy. nih.govresearchgate.net High-throughput screening identified the natural β-carbolines harmine and harmol as moderately potent inhibitors of Haspin kinase, with IC50 values of 0.59 µM and 0.77 µM, respectively. nih.govresearchgate.net Based on this scaffold, synthetic analogues have been designed to improve potency and selectivity. One such analogue, compound 42 (LDN-211898), demonstrated significantly increased Haspin inhibitory potency (IC50 = 0.10 µM) and showed 150-fold selectivity for Haspin over the related kinase DYRK2. nih.govresearchgate.net

Table 4: Haspin Kinase Inhibition by β-Carboline Derivatives
CompoundPotency (IC50)Reference
Harmine0.59 µM nih.govresearchgate.net
Harmol0.77 µM nih.govresearchgate.net
Compound 42 (LDN-211898)0.10 µM researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation and are important targets in cancer therapy. A novel synthetic harmine derivative, N-(4-(hydroxycarbamoyl)benzyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (HBC), was developed as an HDAC inhibitor. nih.gov Preclinical studies showed that HBC exerted significant anti-proliferation activity against several human cancer cell lines, with an IC50 value of 2.21 µM for HepG2 cells. nih.gov This compound also demonstrated selective inhibitory effects on HDAC1 and HDAC6 in vitro. nih.gov Other research into related indole (B1671886) structures has yielded highly potent HDAC inhibitors; for example, the indole-3-butyric acid derivative I13 showed potent inhibition against HDAC1, HDAC3, and HDAC6 with IC50 values in the low nanomolar range. researchgate.net

Table 5: HDAC Inhibition by Indole and β-Carboline Derivatives
CompoundTargetPotency (IC50)Reference
HBC (Harmine derivative)HepG2 cells (anti-proliferative)2.21 µM nih.gov
I13 (Indole-3-butyric acid derivative)HDAC113.9 nM researchgate.net
HDAC312.1 nM researchgate.net
HDAC67.71 nM researchgate.net

Nucleic Acid Interactions

The planar, aromatic ring system of the 9H-pyrido[3,4-b]indole scaffold facilitates direct interaction with nucleic acids, which represents a significant mechanism of action, particularly for their antitumor effects. nih.gov The primary mode of interaction is believed to be DNA intercalation, where the flat β-carboline molecule inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov This physical interaction can disrupt DNA replication and transcription, leading to DNA damage or preventing its repair, ultimately inhibiting cell division. researchgate.netnih.gov

In addition to direct binding, some β-carboline derivatives have been shown to inhibit the activity of DNA topoisomerase I, an enzyme essential for resolving DNA topological stress during replication and transcription. tandfonline.com This dual mechanism of DNA intercalation and topoisomerase inhibition is a key contributor to the cytotoxic activity of many β-carboline compounds. mdpi.com Spectroscopic studies with the HDAC inhibitor HBC, a harmine derivative, confirmed an electrostatic interaction with calf thymus DNA (CT-DNA), further supporting the DNA-binding capabilities of this class of molecules. nih.gov

DNA Intercalation and Binding

The β-carboline scaffold, the foundational structure of 9H-pyrido[3,4-b]indole analogues, has been associated with DNA interacting properties. Certain derivatives of this class have demonstrated the ability to intercalate into the DNA helix, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Studies on harmine, a well-known β-carboline alkaloid, and its derivatives have shown a notable capacity for DNA intercalation .

Furthermore, investigations into newly synthesized 9H-pyrido[2,3-b]indoles, a related isomeric class of compounds, have provided insights into their mode of DNA binding. Spectroscopic studies involving the interaction of these probes with calf thymus DNA (ctDNA) have confirmed a static quenching mechanism. This suggests the formation of a complex between the pyridoindole derivative and ctDNA, with evidence pointing towards a groove binding mode of interaction researchgate.net. This mode of binding is distinct from intercalation and involves the compound fitting into the minor or major groove of the DNA double helix, which can also interfere with DNA-protein interactions and subsequent cellular processes.

Compound ClassMethod of DNA InteractionSupporting Evidence
Harmine DerivativesIntercalationDNA binding assays and Topoisomerase I inhibition studies have demonstrated the intercalating capacity of these compounds .
9H-pyrido[2,3-b]indolesGroove BindingFluorescence and UV-vis absorption spectroscopy studies with calf thymus DNA (ctDNA) indicated a static quenching mechanism consistent with groove binding researchgate.net.

Effects on Gene Expression and Cellular Processes

Analogues of 9H-pyrido[3,4-b]indole have been shown to exert significant effects on gene expression, thereby influencing a variety of cellular processes. A notable example is the analogue 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), which has been identified as a potent activator of the Aryl Hydrocarbon Receptor (AHR) nih.gov. Activation of AHR by IPI leads to the induction of cytochrome P450 family 1 subfamily A (CYP1A) enzymes. Specifically, an increase in CYP1A4 mRNA has been observed in hepatocytes treated with IPI nih.gov.

In addition to the induction of detoxification enzymes, IPI has been found to influence metabolic pathways through the modulation of gene expression. Treatment of hepatocytes with IPI resulted in a decrease in the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) mRNA nih.gov. PEPCK is a key enzyme in the metabolic pathway of gluconeogenesis. The downregulation of its expression is indicative of metabolic dysregulation, a biological effect also associated with other AHR activators nih.gov.

Compound AnalogueTarget GeneEffect on ExpressionConsequent Cellular Process
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI)CYP1A4Increased mRNA expressionInduction of xenobiotic metabolism nih.gov.
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI)Phosphoenolpyruvate Carboxykinase (PEPCK)Decreased mRNA expressionDysregulation of gluconeogenesis nih.gov.

Receptor and Pathway Modulation

The biological activities of 9H-pyrido[3,4-b]indole analogues are further mediated by their interaction with specific receptors and modulation of key signaling pathways. These interactions are central to their observed pharmacological effects, which span from neuromodulatory to anticancer activities.

Gamma-Aminobutyric Acid Type A (GABAA) Receptor Interaction

The β-carboline framework is recognized for its interaction with benzodiazepine (B76468) binding sites on the Gamma-Aminobutyric Acid Type A (GABAA) receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. While specific data on 9H-pyrido[3,4-b]indol-3-ol is limited, the broader class of β-carbolines exhibits a range of modulatory effects on the GABAA receptor, from agonist to inverse agonist activities. This interaction is a key area of investigation for the development of agents with potential applications in neurological and psychiatric disorders. The unique pharmacological properties of GABAA receptors containing the δ subunit make them an attractive target for selective modulation of neuronal excitability nih.gov.

Aryl Hydrocarbon Receptor (AHR) Activation

A significant mechanism of action for certain 9H-pyrido[3,4-b]indole analogues is the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in sensing environmental stimuli and regulating immune responses and cellular metabolism researchgate.netmanchester.ac.uk. The tryptophan photoproduct, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), has been identified as a potent AHR activator nih.gov.

CompoundReceptorCellular Effect
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI)Aryl Hydrocarbon Receptor (AHR)Induction of CYP1A-mediated EROD activity nih.gov.
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI)Aryl Hydrocarbon Receptor (AHR)Decreased glucose output from hepatocytes nih.gov.

MDM2 Pathway Perturbation and p53 Regulation

A critical avenue of investigation for the anticancer potential of 9H-pyrido[3,4-b]indole analogues is their ability to perturb the murine double minute 2 (MDM2)-p53 signaling axis. The p53 tumor suppressor protein is a key regulator of cell cycle arrest, DNA repair, and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation mdpi.com.

Computational modeling and subsequent synthesis of novel pyrido[3,4-b]indole derivatives have been pursued with the objective of identifying compounds that can bind to MDM2 and disrupt its interaction with p53 nih.govresearchgate.net. One such derivative, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole (SP-141), has been shown to bind directly to the MDM2 protein nih.gov. This interaction inhibits MDM2 expression and promotes its autoubiquitination and subsequent degradation by the proteasome nih.gov. The disruption of MDM2's suppressive function leads to the stabilization and activation of p53.

Furthermore, the β-carboline alkaloid harmine has been demonstrated to increase the activation of p53 by inducing its phosphorylation and promoting its accumulation in the nucleus, thereby enhancing its transcriptional activity researchgate.net. This activation of the p53 pathway by β-carboline derivatives represents a promising strategy for cancer therapy by reactivating the tumor suppressor functions of p53 researchgate.net.

Cellular and Subcellular Processes

The molecular interactions of 9H-pyrido[3,4-b]indole analogues translate into a range of effects on cellular and subcellular processes, particularly those relevant to cancer biology. These compounds have been shown to influence cell cycle progression, induce apoptosis, and inhibit cell proliferation.

Preclinical studies on novel synthetic pyrido[3,4-b]indole derivatives have demonstrated potent antiproliferative activity across a broad spectrum of human cancer cell lines, including those of the breast, colon, melanoma, and pancreas nih.govresearchgate.net. A key mechanistic feature observed for this class of compounds is the induction of a strong and selective G2/M phase cell cycle arrest nih.govresearchgate.net.

The activation of the p53 pathway by these analogues, through the inhibition of MDM2, leads to downstream effects on cell fate. Activated p53 can transcriptionally upregulate the expression of pro-apoptotic proteins, leading to the induction of apoptosis. For instance, certain pyrido[3,4-b]indol-1-one derivatives have been shown to be potent activators of caspase-3, a key executioner caspase in the apoptotic cascade nih.gov. Additionally, these compounds have been observed to increase the levels of caspase-8 and the pro-apoptotic protein Bax nih.gov. The AHR activator 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) has been shown to decrease glucose output in hepatocytes, indicating an effect on cellular metabolism nih.gov.

Compound ClassCellular ProcessSubcellular Effect
Pyrido[3,4-b]indole derivativesCell CycleInduction of G2/M phase arrest nih.govresearchgate.net.
Pyrido[3,4-b]indol-1-one derivativesApoptosisActivation of caspase-3 and caspase-8; increased levels of Bax nih.gov.
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI)MetabolismDecreased glucose output from hepatocytes nih.gov.
Pyrido[3,4-b]indole derivativesProliferationInhibition of growth in various cancer cell lines nih.govresearchgate.net.

Antioxidant Activity and Free Radical Scavenging

Substituted pyridoindoles, including analogues of this compound, have demonstrated significant efficacy as scavengers of reactive oxygen species (ROS). nih.govnih.gov The antioxidant capabilities of these compounds are largely attributed to their chemical structure, particularly the indole nucleus, which can donate a hydrogen atom to neutralize free radicals, thereby forming a stable nitrogen-centered radical. nih.gov This mechanism allows them to effectively diminish lipid peroxidation and protect proteins from oxidative damage. nih.gov

The β-carboline alkaloids have been specifically shown to be potent scavengers of hydroxyl radicals (•OH), one of the most reactive and damaging ROS. nih.gov Their activity in this regard is comparable to well-known antioxidants like melatonin. nih.gov Tetrahydro-β-carboline alkaloids, which share a core structure, have also been identified as effective antioxidants and free radical scavengers. nih.govresearchgate.net The ability of these compounds to act as antioxidants suggests their potential utility in conditions associated with oxidative stress. nih.gov

The free radical scavenging activity of these compounds is a crucial aspect of their broader pharmacological profile, contributing to their protective effects in various pathological models. The hexahydropyridoindole scaffold, in particular, is considered a valuable lead structure for the development of pharmacologically viable antioxidant drugs due to extensive knowledge of its free radical scavenging mechanisms. nih.gov

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

A significant body of evidence points to the ability of 9H-pyrido[3,4-b]indole analogues to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition phase. nih.gov This mechanistic feature is a hallmark of several potent pyrido[3,4-b]indole derivatives with broad-spectrum anticancer activity. nih.gov The arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby inhibiting their division and propagation.

The molecular underpinnings of this G2/M arrest are linked to the modulation of key cell cycle regulatory proteins. One of the critical proteins in the G2/M transition is Cyclin B1, which complexes with cyclin-dependent kinase 1 (Cdk1) to drive mitotic entry. Studies have shown that treatment with certain bioactive compounds can lead to the downregulation of Cyclin B1 expression, which is correlated with cell cycle arrest at the G2/M phase. researchgate.netresearchgate.net While direct evidence for this compound analogues is still emerging, the observed G2/M arrest strongly suggests an interference with the Cyclin B1/Cdk1 complex.

Furthermore, some β-carboline dimers have been found to arrest the cell cycle in the S phase in sarcoma cells through intercalation with Cyclin-A2. frontiersin.org This indicates that different analogues within this class may exhibit nuanced effects on cell cycle progression, potentially targeting different cyclin-dependent kinase complexes.

Induction of Apoptotic Pathways

In addition to halting cell cycle progression, 9H-pyrido[3,4-b]indole analogues have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells and is a primary endpoint for many anticancer therapies. The induction of apoptosis by these compounds appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.comthermofisher.com

The intrinsic pathway is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes. youtube.com Evidence suggests that β-carboline alkaloids can trigger this pathway. For instance, the β-carboline alkaloid harmine has been shown to decrease mitochondrial membrane potential and induce Bax-dependent apoptosis. spandidos-publications.com The activation of caspase-3 and caspase-9, key executioner and initiator caspases of the intrinsic pathway, respectively, has been observed following treatment with β-carboline derivatives. researchgate.net

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the activation of caspase-8. researchgate.net Some β-carboline alkaloids have been found to activate this pathway. nih.gov For example, the synthetic β-carboline alkaloid DH332 has been shown to trigger apoptosis by activating the caspase signaling pathway, including caspase-8. nih.govkoreascience.kr The ability of these compounds to engage multiple apoptotic pathways underscores their potential as robust anticancer agents.

CompoundCell LineApoptotic EffectKey Mediators
HarmineB16F-10 MelanomaActivation of intrinsic and extrinsic pathways nih.govNot specified
HarmineMCF-7Mitochondrial-related, Bax-dependent apoptosis spandidos-publications.comBax
DH332RAMOS RA.1 and J558 B lymphomaInduction of apoptosis nih.govkoreascience.krCaspase-3, Caspase-8
HarmolA549 NSCLCInduces autophagy-mediated cell death, not apoptosis nih.govLC3, ERK1/2

Inhibition of Platelet Aggregation

Certain β-carboline alkaloids, structurally related to this compound, have demonstrated the ability to inhibit platelet aggregation. nih.govnih.gov This antiplatelet activity is of significant interest for the potential prevention and treatment of thrombotic diseases.

Preclinical studies have shown that β-carboline alkaloids such as harmane and harmine can selectively inhibit collagen-induced platelet aggregation. nih.govnih.gov The mechanism underlying this inhibition involves the suppression of phospholipase C gamma 2 (PLCγ2) phosphorylation. nih.govnih.gov This, in turn, leads to the sequential suppression of cytosolic calcium mobilization and the liberation of arachidonic acid, both of which are critical events in the platelet activation cascade. nih.gov

It is noteworthy that at a concentration of 200 μM, these compounds did not affect platelet aggregation stimulated by arachidonic acid, thrombin, or the thromboxane (B8750289) A2 mimic U46619, suggesting a degree of selectivity in their mechanism of action. nih.gov The inhibitory potency of these alkaloids varies, with harmane and harmine being the most potent among those tested. nih.gov

CompoundIC50 (Collagen-induced Platelet Aggregation)
Harmane113.7 µM nih.gov
Harmine132.9 µM nih.gov
Harmol>200 µM nih.gov

Suppression of Osteoclastogenesis

Emerging research has highlighted the potential of β-carboline alkaloids in the management of bone diseases characterized by excessive bone resorption, such as osteoporosis. researchgate.netnih.govmdpi.com This is achieved through the suppression of osteoclastogenesis, the process of differentiation of osteoclasts, which are the cells responsible for bone resorption. researchgate.netnih.gov

The β-carboline alkaloid harmine has been shown to inhibit the formation of multinucleated osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). researchgate.netnih.gov RANKL is a key cytokine that binds to its receptor RANK on osteoclast precursors, initiating a signaling cascade that is essential for their differentiation and activation. nih.govmdpi.com

Mechanistically, harmine has been found to inhibit the RANKL-induced expression of c-Fos and the subsequent expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). researchgate.netnih.gov c-Fos and NFATc1 are master transcription factors for osteoclastogenesis, and their downregulation effectively halts the differentiation program. ijbs.com Structure-activity relationship studies have indicated that the C3-C4 double bond and the 7-methoxy group of harmine are important for its inhibitory activity on osteoclast differentiation. nih.govmdpi.com These findings suggest that 9H-pyrido[3,4-b]indole analogues could be promising candidates for the development of novel anti-resorptive agents. researchgate.netnih.gov

Preclinical Biological Activity Spectrum of 9h Pyrido 3,4 B Indol 3 Ol and β Carboline Derivatives

Anticancer and Antiproliferative Activities

β-carboline derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent activity against a wide array of human cancers. Their mechanisms of action are diverse, often involving interaction with DNA, inhibition of critical enzymes like topoisomerases and kinases, and induction of apoptosis. nih.gov

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

Numerous studies have documented the in vitro efficacy of β-carboline derivatives against a broad spectrum of human cancer cell lines. These compounds have consistently demonstrated cytotoxic effects, often in the low micromolar to nanomolar range.

For instance, a series of novel pyrido[3,4-b]indoles displayed potent, broad-spectrum anticancer activity. The most effective compounds registered IC50 values as low as 80 nM for breast cancer, 130 nM for colon cancer, 130 nM for melanoma, and 200 nM for pancreatic cancer cells. nih.govresearchgate.net Another study found that certain 1,4-disubstituted and 1,4,9-trisubstituted β-carbolines were particularly effective against prostate cancer cells (PC-3), with IC50 values in the low micromolar range. nih.govbenthamdirect.comeurekaselect.com

Synthesized β-carboline analogues have also shown significant cytotoxicity against various other tumor cell lines, including 3LL (Lewis lung carcinoma), MCF-7 (breast adenocarcinoma), BGC-823 (stomach cancer), and QGY-7701 (hepatocellular carcinoma), with IC50 values recorded at 7.79, 5.75, 3.53, and 4.02 μg/mL, respectively. proquest.comproquest.com Furthermore, a nickel(II) complex of a β-carboline derivative exhibited IC50 values in the micromolar range (3.77–15.10 μM) against a panel of six cancer cell lines: MGC-803, Hep G2, T24, OS-RC-2, NCI-H460, and SK-OV-3. rsc.org

The table below summarizes the in vitro cytotoxic activity of various β-carboline derivatives against different human cancer cell lines.

Derivative Class/CompoundCancer Cell LineActivity (IC50)Reference
Pyrido[3,4-b]indolesBreast, Colon, Melanoma, Pancreatic80 nM - 200 nM nih.govresearchgate.net
1,4-Disubstituted β-carbolinesPC-3 (Prostate)Low µM range nih.goveurekaselect.com
β-Carboline AnaloguesMCF-7 (Breast)5.75 µg/mL proquest.comproquest.com
β-Carboline AnaloguesBGC-823 (Stomach)3.53 µg/mL proquest.comproquest.com
β-Carboline/Nickel(II) ComplexMGC-803, Hep G2, T24, others3.77 - 15.10 µM rsc.org
1-(N,N-dimethylbenzenamine)-3-(...) β-carbolineHepG2 (Liver), A549 (Adenocarcinoma)Potent, equipotent to Adriamycin mdpi.comdoaj.org
N-(4-(morpholinomethyl)phenyl)-2-((...))acetamide (8q)PC-3 (Prostate)9.86 µM nih.gov

Selective Effects on Cancer Cells Relative to Normal Cells

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies have indicated that β-carboline derivatives possess this desirable characteristic.

Research on novel pyrido[3,4-b]indoles that showed potent anticancer activity also provided evidence of selectivity towards cancer cells relative to normal cells. nih.govresearchgate.net In a study involving a β-carboline derivative, the compound was found to be nontoxic to normal dermal fibroblasts, resulting in a high selectivity index. nih.gov Similarly, a nickel(II) complex of a β-carboline derivative demonstrated greater cytotoxicity against six different cancer cell lines compared to the human normal liver cell line HL-7702. rsc.org Another investigation into fractions from Stichopus sp., which may contain β-carboline-like structures, showed moderate cytotoxicity against MCF7 cancer cells while exhibiting no significant toxicity towards normal NIH/3T3 cells. japsonline.com

Antimicrobial and Antiparasitic Efficacy

The β-carboline scaffold is not only a promising backbone for anticancer agents but also for compounds with potent activity against a wide range of pathogenic organisms, including bacteria, fungi, and various parasites.

Antibacterial and Antifungal Potentials

Antibacterial Activity: β-carboline derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A dimeric 6-chlorocarboline N2-benzylated salt was found to have potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of 0.01-0.05 μmol/mL. nih.gov Novel steroidal β-carboline derivatives also showed promising activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). hillsdale.edu Other synthesized analogues exhibited pronounced activity against Bacillus cereus and a broad range of other Gram-positive and Gram-negative bacteria. proquest.comproquest.com Furthermore, simple 1,2,3,4-tetrahydro-β-carboline derivatives have proven effective against significant plant bacterial pathogens such as Xanthomonas axonopodis pv. citri (EC50 of 3.43 μg/mL) and Pseudomonas syringae pv. actinidiae (EC50 of 2.86 μg/mL). acs.org

Antifungal Activity: The antifungal potential of β-carbolines is equally impressive. Various derivatives have shown efficacy against a range of plant pathogenic fungi. For example, compounds have displayed higher fungicidal activity against Rhizoctonia solani than the commercial agent validamycin and significant activity against Oospora citriaurantii. mdpi.com Other studies reported potent activity against Botrytis cinerea and Sclerotinia sclerotiorum, with some derivatives showing higher efficacy than the commercial fungicide Carbendazim. tandfonline.comnih.gov Acylhydrazone β-carboline analogues exhibited broad-spectrum antifungal activity against Fusarium solani, Fusarium graminearum, Valsa mali, and Fusarium oxysporum. mdpi.com

Derivative ClassTarget OrganismKey FindingReference
Dimeric 6-chlorocarboline saltStaphylococcus aureusPotent activity (MIC = 0.01-0.05 µmol/mL) nih.gov
Steroidal β-carbolinesMRSAPromising antibacterial activity hillsdale.edu
Tetrahydro-β-carbolinesX. axonopodis pv. citriEC50 = 3.43 µg/mL acs.org
β-Carboline derivative (F5)Rhizoctonia solaniHigher activity than validamycin mdpi.com
β-Carboline derivative (T9)Botrytis cinereaEC50 = 26.21 mg/L nih.gov
Acylhydrazone β-carboline (9n)F. graminearum, F. oxysporumBroad-spectrum activity >60% inhibition mdpi.com

Anti-Leishmanial Activity Against Protozoan Parasites

Leishmaniasis is a neglected tropical disease for which new therapies are urgently needed. β-carboline derivatives have shown significant promise as anti-leishmanial agents. Studies have demonstrated their efficacy against different species of Leishmania.

One study found that a 1-substituted beta-carboline-3-carboxamide derivative (Compound 5) had potent activity against both promastigote and axenic amastigote forms of L. amazonensis, with IC50 values of 2.6 μM and 1.0 μM, respectively. nih.gov This compound also showed a high selectivity index of over 930. nih.gov Another series of β-carboline ester analogues was tested against L. infantum, with compound ES-3 (EC50 of 3.36 μM) showing activity comparable to the standard drug miltefosine. tandfonline.com Other derivatives, including those with oxazoline (B21484) groups, also exhibited significant activity against L. amazonensis, with IC50 values for the most active compounds ranging from 2.9 to 23.0 µM for both promastigote and amastigote forms. scispace.com

Antifilarial and Antimalarial Properties

Antifilarial Activity: Lymphatic filariasis is another parasitic disease where β-carbolines have shown therapeutic potential. Research into 1,3-disubstituted-9H-pyrido[3,4-b]indoles identified several lead compounds for antifilarial chemotherapy. nih.govnih.gov In in vivo studies against Acanthoeilonema viteae, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated the highest adulticidal (killing of adult worms) activity. nih.govnih.gov Meanwhile, methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate showed the highest microfilaricidal (killing of microfilariae) action. nih.govnih.gov Another derivative, 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole, was highly active against both Litomosoides carinii and Brugia malayi. nih.govnih.gov

Antimalarial Activity: With the rise of drug-resistant malaria, the need for new antimalarial agents is critical. β-carboline derivatives have shown potent activity against Plasmodium falciparum, the deadliest malaria parasite. One derivative inhibited both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum with an IC50 of less than 1 μg/mL and was non-toxic to normal cells. nih.gov This compound also demonstrated considerable in vivo antimalarial activity against P. berghei. nih.gov Other synthetic β-carbolines have also shown inhibitory activity against the resistant W2 strain of P. falciparum in the micromolar range, with low cytotoxicity. mdpi.com The mechanism of action for these compounds is thought to involve interference with parasite DNA synthesis or inhibition of key metabolic pathways. nih.govnih.gov

Antiviral Potentials

β-Carboline derivatives have been extensively evaluated for their ability to inhibit a variety of viruses, demonstrating a range of potencies and mechanisms of action in preclinical studies.

A number of studies have focused on synthesizing and evaluating 9H-pyrido[3,4-b]indole derivatives as potential inhibitors of the human immunodeficiency virus (HIV). A novel series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives showed promising results against HIV-1 replication. nih.gov One particular compound from this series exhibited significant anti-HIV activity with a half-maximal effective concentration (EC₅₀) of 0.53 μM and a selectivity index (SI) of 483. nih.gov This compound also effectively inhibited the expression of the p24 antigen in acutely infected C8166 cells with an EC₅₀ of 1.1 μM. nih.gov Other analogues in the same study also displayed moderate activity. nih.gov

Additionally, pyrimido[5,4-b]indoles, which are structurally related to β-carbolines, have been assessed for their inhibitory activity against HIV-1 reverse transcriptase (RT). unav.edu Structure-activity relationship studies suggest that activity is enhanced by substitutions at specific positions on the pyrimido[5,4-b]indole ring, particularly with alkyldiamine chains and electron-releasing groups like methoxy (B1213986). unav.edu Another study on indole-3-carbaldehyde derivatives identified a compound with significant anti-HIV activity against the HIV-1 IIIB strain (IC₅₀ of 3.16 μM) and also showed it could inhibit reverse transcriptase. indiandrugsonline.org

Table 1: Anti-HIV-1 Activity of Selected β-Carboline Derivatives

Compound ID Target EC₅₀ / IC₅₀ (µM) Selectivity Index (SI) Cell Line
Compound 7g (1-(thiophen-2-yl) derivative) HIV-1 Replication 0.53 483 -
Compound 7g (1-(thiophen-2-yl) derivative) p24 Antigen Expression 1.1 - C8166
Compound 7e (1-(thiophen-2-yl) derivative) HIV-1 Replication 3.8 >105 -
Compound 7i (1-(thiophen-2-yl) derivative) HIV-1 Replication 3.8 >105 -
Compound 7o (1-(thiophen-2-yl) derivative) HIV-1 Replication 2.8 3.85 -

| Compound 8b (indole-3-carbaldehyde derivative) | HIV-1 strain IIIB | 3.16 | 3 | - |

The antiviral properties of β-carbolines extend to herpesviruses. In one study, several synthetic β-carbolines were tested against Herpes Simplex Virus-1 (HSV-1). nih.gov Three compounds, 9-methyl-norharmane, 9-methyl-harmane, and 6-methoxy-harmane, were particularly effective in preventing the virus-induced cytopathic effects. nih.gov These compounds did not act by directly killing the virus or preventing its attachment and entry into host cells, but rather by interfering with later stages of the viral infection cycle. nih.govresearchgate.net Specifically, they were found to delay or suppress the expression of viral early and late proteins. nih.govresearchgate.net A 9,9′-norharmane dimer was also evaluated and found to have an EC₅₀ of 9 ± 1 µM against HSV-1, acting on later events of the infection. mdpi.com

In another investigation, 1,3-disubstituted β-carboline derivatives bearing a carbohydrazide (B1668358) group at the C-3 position were synthesized. Two of these compounds showed potent activity against HSV-1, with one derivative displaying a very high selectivity index of 2446.8 and low cytotoxicity. nih.gov Its mechanism appeared to involve the inhibition of viral dissemination to adjacent cells. nih.gov

While direct inhibition of Hepatitis C Virus (HCV) by β-carbolines is not extensively documented in the available research, related studies show activity against other hepatitis viruses. For instance, 1-acetyl-β-carboline, derived from the plant Rhazya stricta, demonstrated inhibitory activity against Hepatitis B virus (HBV) surface antigen (HBsAg) and e-antigen (HBeAg) production in HepG2 2.2.15 cells. nih.gov

Table 2: Anti-HSV-1 Activity of Selected β-Carboline Derivatives

Compound EC₅₀ (µM) Selectivity Index (SI)
9-methyl-norharmane 4.9 ± 0.4 88.8
9-methyl-harmane 5.9 ± 0.8 40.2
6-methoxy-harmane 19.5 ± 0.3 7.0
9,9′-norharmane dimer 9 ± 1 -

| Compound 10 (carbohydrazide derivative) | - | 2446.8 |

Preclinical evidence suggests that the antiviral activity of the β-carboline scaffold is not limited to HIV and HSV. A broad spectrum of biological activities is a hallmark of this class of compounds. beilstein-journals.org Studies have shown that certain β-carboline derivatives are active against other viruses such as poliovirus. nih.gov The natural β-carboline alkaloids harmine (B1663883), harman (B1672943), harmol (B1672944), harmaline (B1672942), and harmalol (B191368) are noted for their wide range of biological effects, which includes antiviral action. mdpi.com The diverse mechanisms through which these compounds act, such as DNA intercalation and enzyme inhibition, may contribute to their ability to affect various types of viruses. nih.govnih.gov

Neuropharmacological Effects and Central Nervous System Activity

β-Carboline alkaloids and their derivatives are well-recognized for their significant interactions with the central nervous system (CNS). Natural and synthetic β-carbolinones are reported to have pharmacological effects within the CNS. nih.gov The core structure is present in numerous compounds that exhibit potent biological activities, including effects relevant to neurodegenerative conditions like Alzheimer's disease. beilstein-journals.orgnih.gov The neuroprotective potential of these compounds is a key area of investigation.

The mechanisms underlying these CNS activities are diverse. They are known to interact with various targets, including benzodiazepine (B76468) receptors and serotonin (B10506) receptors, and to inhibit key enzymes such as monoamine oxidase (MAO). This interaction with critical neurotransmitter systems and enzymes explains their observed neuropharmacological profiles.

Anti-inflammatory and Immunomodulatory Effects

The β-carboline framework is associated with significant anti-inflammatory and immunomodulatory properties. Research has shown that certain β-carboline compounds secreted by the vaginal bacterium Lactobacillus crispatus possess anti-inflammatory activity. biorxiv.org These compounds can suppress NFκB and interferon signaling pathways downstream of multiple pattern recognition receptors in human macrophages. biorxiv.org

The β-carboline harmine has been studied for its immunoregulatory role. nih.gov In preclinical models of cutaneous leishmaniasis, harmine treatment led to a significant reduction in lesion development and parasite burden. nih.gov This effect was linked to its immunomodulatory actions, which included an enrichment of TNF-α and IFN-γ signatures. Flow cytometry analysis confirmed an increased frequency of protective CD4+IFN-γ+TNF-α+ T cells and a decreased frequency of suppressive IL-10+ T cells at the infection site. nih.gov Furthermore, harmine was shown to enhance the expression of major histocompatibility complex II (MHC-II) and costimulatory molecules on infected dendritic cells, indicating an enhanced immune response. nih.gov These findings highlight the potential of β-carbolines to modulate host immune responses to be beneficial in inflammatory and infectious conditions.

Antidiabetic Effects (e.g., Glucose Output Suppression, Insulin (B600854) Sensitivity)

Several β-carboline derivatives have been reported to possess antidiabetic activities. nih.gov The mechanisms underlying these effects are linked to the regulation of lipid and glucose metabolism, which are central to the pathophysiology of type 2 diabetes.

Preclinical studies have shown that certain food-derived β-carboline alkaloids can ameliorate the accumulation of lipid droplets in human hepatocytes. nih.gov This is a key event in the development of nonalcoholic fatty liver disease (NAFLD), a condition closely associated with insulin resistance. The active compounds were found to significantly inhibit the accumulation of triacylglycerol species in liver cells. nih.gov Mechanistic investigations revealed that these β-carbolines activated lipolysis and suppressed lipogenesis. This was evidenced by the upregulation of the Adipose Triglyceride Lipase (ATGL) gene and the downregulation of genes involved in fatty acid synthesis, including Sterol Regulatory Element-Binding Protein 1 (SREBP1), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1). nih.gov By improving hepatic lipid metabolism, these compounds may indirectly enhance insulin sensitivity and contribute to better glycemic control. The suppression of hepatic lipogenesis is a key mechanism for reducing the liver's contribution to hyperglycemia.

Table 3: List of Mentioned Chemical Compounds

Compound Name Chemical Class
9H-pyrido[3,4-b]indol-3-ol β-Carboline
9-methyl-norharmane β-Carboline Alkaloid
9-methyl-harmane β-Carboline Alkaloid
6-methoxy-harmane β-Carboline Alkaloid
9,9′-norharmane dimer β-Carboline Dimer
1-acetyl-β-carboline β-Carboline Derivative
Harmine β-Carboline Alkaloid
Harman β-Carboline Alkaloid
Harmol β-Carboline Alkaloid
Harmaline Dihydro-β-carboline Alkaloid
Perlolyrine (B1214776) β-Carboline Compound

| Flazin (B10727) | β-Carboline Alkaloid |

Antimutagenic and Antigenotoxic Properties

While direct studies on the antimutagenic and antigenotoxic properties of this compound are not extensively documented in publicly available research, significant investigations into structurally related β-carboline alkaloids provide a strong basis for understanding its potential in these areas. Research on β-carboline derivatives, such as harmane, harmine, harmol, harmaline, and harmalol, has demonstrated notable protective effects against DNA damage induced by various mutagens. nih.govoup.com These properties are largely attributed to their antioxidant capacities, particularly their ability to scavenge reactive oxygen species (ROS). nih.govoup.comresearchgate.net

Detailed Research Findings

Studies utilizing eukaryotic model systems, such as the yeast Saccharomyces cerevisiae and Chinese hamster lung fibroblasts (V79 cells), have been instrumental in elucidating the antimutagenic and antigenotoxic potential of β-carboline alkaloids. nih.govoup.com

In antimutagenicity assays with S. cerevisiae, various β-carboline alkaloids have shown a significant ability to protect against the mutagenic effects of hydrogen peroxide (H₂O₂). nih.govoup.com For instance, aromatic β-carbolines (harmane, harmine, harmol) and dihydro-β-carbolines (harmaline, harmalol) exhibited protective effects against H₂O₂-induced forward mutagenesis in the N123 yeast strain. oup.com This protective action was linked to an increase in cell survival, suggesting that the antioxidant properties of these compounds play a crucial role in mitigating DNA damage. oup.com

The antigenotoxic effects of these compounds have been further investigated using the comet assay on V79 cells. nih.govoup.com This assay allows for the detection of DNA strand breaks in individual cells. Treatment with β-carboline alkaloids has been shown to reduce the extent of DNA damage caused by oxidative agents like H₂O₂. nih.govoup.com The ability of these alkaloids to scavenge hydroxyl radicals is believed to be a key contributor to their antigenotoxic effects. nih.govoup.com

It is important to note that while β-carboline alkaloids demonstrate protective effects, some studies have also indicated that certain derivatives, such as harman and harmine, can be genotoxic in V79 cells at specific concentrations, likely due to their ability to induce DNA strand breaks. nih.gov

The antioxidant activity of harmaline and harmalol, which is linked to the stabilization of radicals through resonance, has been postulated as a primary reason for their antimutagenic and antigenotoxic effects in yeast and mammalian cells. nih.gov

Table 1: Summary of Antimutagenic and Antigenotoxic Studies on β-Carboline Derivatives

CompoundTest SystemMutagen/GenotoxinKey FindingsReference
Harmane Saccharomyces cerevisiaeHydrogen Peroxide (H₂O₂)Showed a clear antioxidant protective effect, enhancing cell survival. oup.com
V79 CellsHydrogen Peroxide (H₂O₂)Demonstrated antigenotoxic effects. nih.govoup.com
Harmine Saccharomyces cerevisiaeHydrogen Peroxide (H₂O₂)Inhibited the mutagenic action of H₂O₂. oup.com
V79 CellsHydrogen Peroxide (H₂O₂)Exhibited antigenotoxic properties. nih.govoup.com
Harmol Saccharomyces cerevisiaeHydrogen Peroxide (H₂O₂)Reduced H₂O₂-induced mutagenesis. oup.com
V79 CellsHydrogen Peroxide (H₂O₂)Showed protective effects against DNA damage. nih.govoup.com
Harmaline Saccharomyces cerevisiaeHydrogen Peroxide (H₂O₂)Provided protection against H₂O₂-induced mutations. oup.com
V79 CellsHydrogen Peroxide (H₂O₂)Displayed antigenotoxic activity. nih.govoup.com
Harmalol Saccharomyces cerevisiaeHydrogen Peroxide (H₂O₂)Inhibited the mutagenic effects of H₂O₂. oup.com
V79 CellsHydrogen Peroxide (H₂O₂)Demonstrated antigenotoxic properties. nih.govoup.com

Computational and Theoretical Studies on 9h Pyrido 3,4 B Indol 3 Ol and β Carboline Analogues

Quantum Chemical Calculations and Molecular Descriptorsresearchgate.net

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into the electronic structure and properties of molecules. For β-carboline systems, these calculations help in elucidating descriptors that govern their reactivity and potential biological activity. scirp.orgscirp.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to study β-carboline derivatives, such as methyl 9H-pyrido[3,4-b]indole-3-carboxylate, a compound structurally related to 9H-pyrido[3,4-b]indol-3-ol. In one such study, DFT calculations were performed using the B3LYP and B3PW91 functionals with various basis sets to optimize the molecular geometry and analyze various molecular properties. researchgate.net

The geometric parameters obtained through these calculations were found to be in good agreement with experimental data where available. researchgate.net DFT is also used to calculate other properties, including vibrational frequencies (FT-IR), Mulliken population analysis, natural bond orbital (NBO) analysis, and electrostatic surface properties, which together provide a comprehensive understanding of the molecule's characteristics. researchgate.net For instance, DFT calculations on 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid have been used to study reaction mechanisms. researchgate.net These analyses are crucial for understanding how substituents on the β-carboline core affect its electronic properties and, consequently, its interactions with biological targets. researchgate.net

The chemical reactivity of β-carboline analogues can be predicted using global reactivity descriptors derived from DFT calculations. mdpi.com These descriptors, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are fundamental in understanding how a molecule will interact with other species. A key aspect of these studies is to determine how different substituent groups on the β-carboline scaffold can enhance or modify its chemical reactivity. researchgate.net

Topological descriptors, such as the connectivity index and kappa shape index, have also been used to predict the biological activity of β-carboline derivatives through Quantitative Structure-Activity Relationship (QSAR) models. scirp.orgscirp.org In these studies, multiple linear regression (MLR) analysis is performed using the calculated descriptors as independent variables to predict a molecule's activity. scirp.orgscirp.org Such models have shown a direct relationship between certain descriptors, like the zero-order connectivity index, and biological activity. scirp.org

The energy gap (ΔE) between the HOMO and LUMO is a critical quantum chemical parameter that helps determine a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more reactive, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap implies higher stability. mdpi.com

From the HOMO and LUMO energies, other global reactivity parameters can be calculated, such as chemical hardness (η) and softness (σ). mdpi.comnih.gov Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. A molecule with a large energy gap is considered "hard," while one with a small energy gap is "soft." mdpi.com These parameters are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (σ) = 1 / η

In a computational study of substituted methyl 9H-pyrido[3,4-b]indole-3-carboxylate, the HOMO-LUMO gap and other quantum chemical descriptors were calculated to assess the effect of various substituents. researchgate.net The findings from such studies are crucial for tuning the electronic properties of the β-carboline scaffold to optimize its reactivity for specific applications. researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for a Representative β-Carboline Derivative (Compound 4 with CF3 substituent from a benzothiazole (B30560) study for illustrative purposes). mdpi.com
ParameterValue (eV)
EHOMO-7.01
ELUMO-2.55
Energy Gap (ΔE)4.46
Ionization Potential (I)7.01
Electron Affinity (A)2.55
Global Hardness (η)2.23
Global Softness (σ)0.448

Molecular Docking and Binding Affinity Predictionssciforum.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.commdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding ligand-target interactions at a molecular level. nih.govmdpi.com

β-Carboline derivatives have been studied as inhibitors of various protein targets implicated in diseases like cancer. Molecular docking simulations have been crucial in elucidating their binding mechanisms.

MDM2: The oncoprotein MDM2 is a key negative regulator of the p53 tumor suppressor. A novel class of β-carboline derivatives has been identified as potent MDM2 inhibitors. nih.govfrontiersin.org For example, the lead compound SP141 was shown to bind directly to the MDM2 protein. frontiersin.org Further studies revealed that SP141 also directly binds to β-catenin, dually inhibiting both oncogenic pathways. nih.govfrontiersin.org Molecular docking studies were performed to examine the binding mechanism of SP141 with β-catenin. frontiersin.org

Enzyme Active Sites (CDKs, etc.): Cyclin-dependent kinases (CDKs) are enzymes crucial for cell cycle regulation and are prominent targets in cancer therapy. mdpi.comnih.gov Docking studies of β-carboline derivatives into the active site of CDK2 (PDB: 1AQ1, 1PYE) have been performed to predict binding conformations and energies. sciforum.netmdpi.commdpi.com These studies revealed that the compounds can form hydrogen bonds and van der Waals interactions with key amino acid residues in the active site, such as His84, Gln131, and Asp86. mdpi.com Similarly, β-carboline dimers have been docked into the hydrophobic pocket of Cyclin-A2, another crucial cell cycle protein, showing strong hydrophobic interactions. nih.gov

Structure-based drug design uses the 3D structural information of a biological target to design new, more potent, and selective ligands. nih.govacs.org This approach is heavily reliant on computational methods like molecular docking. mdpi.com

For β-carbolines, this strategy has been widely applied. Researchers design and synthesize novel analogues with specific substitutions intended to improve interactions with the target protein. mdpi.comnih.gov For instance, a series of N-substituted β-carboline analogues were designed and evaluated in silico for their interaction with the CDK2 inhibitor protein (1PYE). sciforum.netmdpi.com The docking results, showing binding modes similar to the co-crystallized ligand, confirmed the potential of the designed compounds, guiding which derivatives should be prioritized for synthesis. sciforum.netmdpi.com

This rational design process often involves iterative cycles of designing, synthesizing, and testing compounds, with computational predictions providing crucial guidance at each step. mdpi.com By analyzing the predicted binding poses, medicinal chemists can introduce modifications to the β-carboline scaffold—such as adding hydrogen bond donors/acceptors or hydrophobic groups—to enhance binding affinity and selectivity for targets like MDM2, CDKs, or other enzymes. mdpi.comfrontiersin.orgnih.gov

Table 2: Representative Molecular Docking Results for β-Carboline Analogues Against Various Protein Targets.
Compound/DerivativeProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
β-Carboline-3-carboxylic acid dimer (Comp2)Cyclin-A21E9HNot SpecifiedHydrophobic pocket interaction nih.gov
Tetrahydro-β-carboline derivative (Compound 16)Eg5 Kinesin Spindle ProteinNot Specified-7.396ARG221, TYP221, LEU214, ALA218 mdpi.com
β-Carboline derivative (Compound 9)CDK21AQ1Not SpecifiedHis84, Gln131, Asp86 mdpi.com
βC Ligand 584SARS-CoV-2 nsp3 macrodomainNot Specified-10.01Leu126, Val49, Ala38, Ala129 nih.gov
SP141β-cateninNot SpecifiedNot SpecifiedDirect binding confirmed frontiersin.org

Excited State Molecular Dynamics and Proton Transfer Mechanisms

Excited state molecular dynamics simulations allow for the exploration of the potential energy surfaces of molecules in their electronically excited states, providing a detailed picture of the ultrafast processes that occur after light absorption. For this compound and related β-carbolines, these studies focus on the transfer of protons, a fundamental reaction that can dramatically alter the photophysical and photochemical properties of a molecule.

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule from a donor to an acceptor group in the excited state. nih.gov This process often leads to the formation of a transient tautomeric species with distinct electronic and emissive properties. While direct computational studies specifically on the ESIPT dynamics of this compound are not extensively available in the reviewed literature, the principles of ESIPT can be understood from studies on analogous systems, such as 3-hydroxyflavone (B191502).

In a typical ESIPT process, upon photoexcitation to the first excited singlet state (S1), a rapid transfer of a proton occurs along a pre-existing intramolecular hydrogen bond. This transfer is often barrierless or has a very low energy barrier, occurring on the femtosecond to picosecond timescale. researchgate.net The resulting excited-state tautomer (keto form) is energetically more stable than the initially excited enol form. This tautomer then relaxes to its ground state via fluorescence, typically at a longer wavelength (a larger Stokes shift) compared to the emission from the enol form. Finally, a rapid back-proton transfer in the ground state regenerates the original enol form, completing the photocycle.

Theoretical investigations of ESIPT in similar heterocyclic compounds have shown that the process is highly dependent on the geometry of the molecule in the excited state and the strength of the intramolecular hydrogen bond. rsc.org For instance, ab initio molecular dynamics simulations on methyl salicylate (B1505791) have demonstrated that the reaction coordinate for ESIPT is often multidimensional, involving not just the motion of the proton but also significant rearrangements of the molecular framework. nih.gov

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to study ESIPT. rsc.org These calculations can predict the energies of the ground and excited states of both the enol and keto tautomers, as well as the transition states connecting them. The potential energy surfaces generated from these calculations provide crucial information about the feasibility and dynamics of the ESIPT process. psu.edu

In systems where multiple proton transfer pathways exist, the dynamics can become even more complex. Excited-state multiple proton transfer (ESMPT) has been theoretically investigated in β-carboline systems, providing insights that could be analogous to the behavior of this compound in specific environments.

A notable theoretical study focused on the ESMPT mechanism of 9H-pyrido[3,4-b]indole, also known as norharman (NOR), when coupled with acetic acid (AcOH) in a dichloromethane (B109758) (DCM) solvent. bohrium.comresearchgate.net This study utilized computational methods to analyze structural changes, infrared (IR) vibrational spectra, and charge redistribution upon excitation. The findings revealed a tendency for an ESMPT process to occur. bohrium.comresearchgate.net

The study of such intermolecular proton transfer events is crucial, as they can mimic processes occurring in biological systems where water or other small molecules can act as proton relays.

Solvent and Basis Set Effects on Electronic Structure and Reactivity

The chemical environment, particularly the solvent, can significantly influence the electronic structure and reactivity of molecules, especially in their excited states. Similarly, the choice of basis set in computational calculations is critical for obtaining accurate and reliable results.

Theoretical studies on molecules analogous to this compound have highlighted the importance of considering solvent effects. The polarity of the solvent can alter the relative energies of the ground and excited states, as well as the energy barriers for proton transfer. nih.govnih.gov For instance, in polar solvents, the excited state of a molecule can be stabilized to a different extent than its ground state, leading to shifts in the absorption and emission spectra (solvatochromism). mdpi.com

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of a solvent. nih.govnih.gov These models treat the solvent as a continuous dielectric medium, which can be a good approximation for bulk solvent effects. However, for processes involving specific solute-solvent interactions, such as hydrogen bonding, explicit solvent molecules may need to be included in the calculation to achieve higher accuracy. researchgate.net Studies on 3-hydroxyflavone derivatives have shown that the presence of protic solvents can significantly impact the ESIPT process by forming intermolecular hydrogen bonds with the solute, sometimes even inhibiting the intramolecular proton transfer. rsc.org

The choice of the basis set in quantum chemical calculations determines the set of mathematical functions used to build the molecular orbitals. The accuracy of the calculated properties, such as energies, geometries, and vibrational frequencies, is highly dependent on the quality of the basis set. Larger basis sets, which include more functions per atom, generally provide more accurate results but at a higher computational cost.

For calculations involving excited states and weak interactions, such as hydrogen bonds, it is crucial to use basis sets that include diffuse functions (e.g., aug-cc-pVDZ). These functions are necessary to accurately describe the behavior of electrons that are far from the atomic nuclei. For core-level spectroscopy simulations, specialized basis sets are often required. chemrxiv.orgresearchgate.net A comparative study of Gaussian basis sets for core electron binding energies highlighted the need for specific basis sets to accurately model these properties. researchgate.net

The following table provides a general overview of commonly used basis sets in computational studies of organic molecules and their typical applications:

Basis Set FamilyDescriptionTypical Application
Pople-style (e.g., 6-31G*, 6-311+G**)Split-valence basis sets with polarization and diffuse functions.Routine geometry optimizations and frequency calculations of organic molecules.
Dunning's correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ)Designed to systematically converge towards the complete basis set limit for correlated calculations.High-accuracy energy calculations, studies of weak interactions and excited states.
Def2-family (e.g., def2-SVP, def2-TZVP)Ahlrichs' split-valence basis sets with polarization functions.Good balance of accuracy and computational cost for a wide range of applications.

Ultimately, the selection of both the solvent model and the basis set represents a compromise between computational cost and desired accuracy, and the choice must be carefully validated for the specific system and properties under investigation.

Advanced Spectroscopic and Chromatographic Methodologies in β Carboline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of β-carboline derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, atom connectivity, and chemical environment of the nuclei.

In the ¹H NMR spectrum of β-carboline derivatives, protons on the aromatic rings typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The chemical shifts and coupling constants of these protons are vital for determining the substitution pattern on both the indole (B1671886) and pyridine (B92270) rings. For instance, in a study of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-ones, the indole N-H proton was observed as a singlet at approximately 12.05 ppm, while the amide proton (-NHCO-) appeared around 11.31 ppm mdpi.com. Aromatic protons were found in the range of 6.93 to 8.11 ppm mdpi.com.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectra of 3-substituted β-carbolinones show characteristic signals for the carbonyl carbon (C-1) around δ 155 ppm mdpi.com. The aromatic carbons of the β-carboline core resonate between δ 100 and 145 ppm, with their precise shifts being sensitive to the nature and position of substituents mdpi.comresearchgate.net. The analysis of both ¹H and ¹³C NMR spectra is essential for confirming the identity and structure of newly synthesized or isolated β-carbolines researchgate.net.

Table 1: Representative NMR Data for a 3-Substituted β-Carbolinone Derivative Data derived from 9H-Pyrido[3,4-b]indol-1(2H)-one-3-carbonitrile mdpi.com.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 12.05 s Indole N-H
¹H 11.31 s Amide N-H
¹H 8.11 d Ar-H
¹H 7.69 d Ar-H
¹H 7.45 t Ar-H
¹H 7.20 t Ar-H
¹H 6.93 s Ar-H
¹³C 155.3 - C=O
¹³C 145.2 - 115.2 - Aromatic C

Infrared (IR) and Mass Spectrometry (MS/GC-MS) Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the characterization of β-carbolines, providing information on functional groups and molecular weight, respectively.

IR spectroscopy is particularly useful for identifying key functional groups within the β-carboline structure. For example, the IR spectrum of 3-hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one shows characteristic absorption bands for O-H and N-H stretching vibrations around 3382 cm⁻¹ and 3182 cm⁻¹, respectively mdpi.com. The carbonyl (C=O) stretching of the pyridinone ring gives a strong absorption band near 1639 cm⁻¹ mdpi.com. These specific frequencies help to confirm the presence of hydroxyl, amine, and carbonyl functionalities.

Mass spectrometry is employed to determine the molecular weight and elemental composition of β-carboline compounds. researchgate.net Electron Ionization (EI) is a common technique used in MS. For the parent β-carboline, norharman (9H-pyrido[3,4-b]indole), the molecular ion [M]⁺ is typically the base peak in the mass spectrum. nist.gov Electrospray ionization (ESI-MS) is also frequently used, particularly for more polar derivatives, where it typically shows a prominent protonated molecular ion [M+H]⁺. mdpi.comresearchgate.net Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information, helping to elucidate the connectivity of the molecule. nih.gov

Table 2: Key Spectroscopic Data for β-Carboline Derivatives

Technique Observation Interpretation Reference Compound
IR ~3380 cm⁻¹, ~3180 cm⁻¹ O-H, N-H stretching 3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one mdpi.com
IR ~1640 cm⁻¹ C=O stretching 3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one mdpi.com
ESI-MS m/z 185.10 [M+1] Molecular Weight of 184.10 β-Carboline-N-oxide researchgate.net
ESI-MS m/z 215.05 [M+1] Molecular Weight of 214.05 3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For β-carboline research, it provides unambiguous evidence of molecular conformation, absolute stereochemistry for chiral centers, and details of intermolecular interactions like hydrogen bonding and π–π stacking. nih.govnih.gov

The crystal structures of several β-carboline derivatives have been reported, revealing the planarity of the tricyclic ring system and the orientation of substituents. researchgate.netnih.gov For example, the X-ray structure of a 4-(4b,8a-dihydro-9H-pyrido[3,4-b]indol-1-yl)coumarin derivative showed that the molecules are linked in the crystal lattice via N—H⋯N hydrogen bonds, forming chains. nih.gov Such analyses are crucial for understanding structure-activity relationships, as the precise 3D structure is a prerequisite for rational drug design and modeling studies. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is an essential tool for the separation, purification, and quantitative analysis of β-carbolines from complex mixtures, such as synthetic reaction products or natural extracts. nih.gov Reversed-phase (RP-HPLC) is the most common mode used for these compounds.

In a typical RP-HPLC setup, a C8 or C18 stationary phase is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or phosphoric acid to improve peak shape. nih.govsielc.com Detection is commonly achieved using a UV-Vis detector, as the aromatic β-carboline core exhibits strong absorbance, or a fluorescence detector for enhanced sensitivity. cetjournal.it The method can be optimized for the simultaneous determination of multiple indolic compounds. nih.gov HPLC methods are scalable and can be adapted for preparative separation to isolate pure compounds for further biological testing. sielc.com

Fluorescence Spectroscopy and Structure-Fluorescence Activity Relationships

Many β-carboline derivatives exhibit intrinsic fluorescence, a property that is highly sensitive to their chemical structure and environment. beilstein-journals.orgnih.gov This makes fluorescence spectroscopy a powerful tool for their detection and for studying their interactions with biological macromolecules.

The fluorescence properties of β-carbolines are strongly influenced by the substitution pattern on the tricyclic core. For example, studies on 1,3-diaryl-β-carbolines have shown that they can be strong fluorophores with high quantum yields, with emission maxima typically in the 389–409 nm range. acs.org The introduction of electron-donating or electron-withdrawing groups can significantly alter the emission wavelength and intensity. beilstein-journals.org Understanding these structure-fluorescence activity relationships is crucial for the design of β-carboline-based fluorescent probes for applications in cellular imaging and bioanalysis. spbu.ruresearchgate.net The fluorescence characteristics can also be affected by solvent polarity and pH, providing further avenues for developing sensitive molecular sensors. spbu.ruresearchgate.net

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Kinase Inhibition Studies

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay platform widely used in drug discovery for studying molecular interactions, particularly for screening and characterizing enzyme inhibitors. nih.gov Given that many β-carboline derivatives have been identified as potent kinase inhibitors, TR-FRET assays are highly valuable for evaluating their efficacy and mechanism of action. nih.gov

A TR-FRET kinase binding assay typically involves a lanthanide-labeled antibody (donor) that binds to a tagged kinase, and a fluorescent tracer (acceptor) that binds to the kinase's active site. bmglabtech.comsemanticscholar.org When the tracer is bound, FRET occurs upon excitation. A potential inhibitor, such as a β-carboline derivative, will compete with the tracer for binding to the kinase. This competition leads to a decrease in the FRET signal, which can be measured to determine the inhibitor's binding affinity (IC₅₀ or Kᵢ). fishersci.com This homogeneous assay format is highly amenable to high-throughput screening and can provide detailed information on the binding kinetics of inhibitors, aiding in the selection of promising drug candidates. bmglabtech.com

Future Perspectives and Emerging Research Directions for 9h Pyrido 3,4 B Indol 3 Ol

Exploration of Novel Synthetic Routes and Derivatization Strategies for 3-Hydroxylated β-Carbolines

The development of efficient and versatile synthetic methods is crucial for exploring the therapeutic potential of 3-hydroxylated β-carbolines. Future research is focused on overcoming the limitations of traditional multi-step syntheses, which often involve harsh conditions. nih.gov A key area of interest is the functionalization of the C-3 position to generate diverse molecular structures. nih.gov

Researchers have developed a two-step synthesis for 3-substituted β-carbolinones, which are closely related precursors, starting from 3-substituted β-carbolines. nih.govresearchgate.net This method involves N-oxidation followed by rearrangement and hydrolysis to yield the desired products. nih.gov Further exploration is focused on one-pot procedures and catalytic systems that allow for direct and regioselective hydroxylation or derivatization at the C-3 position. The Morita-Baylis-Hillman (MBH) reaction, for instance, has been successfully applied to 3-formyl-9H-β-carbolines to create C-3 substituted adducts, demonstrating a viable strategy for installing functional diversity. nih.gov

Another promising strategy involves creating molecular hybrids that combine the β-carboline scaffold with other pharmacologically active moieties. For example, a water-assisted, indium-mediated tandem process has been devised to create hybrids of β-carboline and γ-lactone, two privileged scaffolds in nature. rsc.org Derivatization strategies using reagents like methyl chloroformate are also being refined to improve the isolation and chromatographic separation of tetrahydro-β-carboline precursors, which can facilitate the synthesis of hydroxylated derivatives. nih.gov

Synthetic Strategy Description Key Features Reference(s)
Two-Step Synthesis of β-Carbolinones Conversion of 3-substituted β-carbolines to β-carbolinones via N-oxidation and rearrangement.Mild and efficient for creating precursors to 3-hydroxy derivatives. researchgate.net, nih.gov
Morita-Baylis-Hillman (MBH) Reaction C-3 functionalization of 3-formyl-β-carbolines to generate diverse adducts.Allows for the installation of various substituents at the C-3 position. nih.gov
Molecular Hybridization Tandem Barbier type allylation–lactonisation to combine β-carboline and γ-lactone scaffolds.Creates novel molecular architectures with potential for dual bioactivity. rsc.org
Aqueous Derivatization Use of methyl chloroformate to derivatize precursors for improved isolation and separation.Facilitates easier work-up and purification. nih.gov

Discovery of Unexplored Biological Targets and Mechanistic Pathways

While β-carbolines are known to interact with DNA and various kinases, future research aims to identify novel biological targets to expand their therapeutic applications. nih.govmdpi.com Recent studies have already begun to uncover new possibilities beyond traditional anticancer mechanisms.

One significant emerging target is the MDM2 oncogene , which is a negative regulator of the p53 tumor suppressor. nih.govresearchgate.net Computational modeling and biological screening have identified pyrido[3,4-b]indole derivatives that can bind to MDM2, preventing its interaction with p53. nih.govnih.gov A novel series of these derivatives showed potent, broad-spectrum anticancer activity, with IC₅₀ values as low as 80 nM for breast cancer cells. researchgate.netnih.gov A key mechanistic feature of these compounds is the induction of a strong and selective G2/M cell cycle phase arrest. nih.govnih.gov

Another exciting frontier is in the field of neuroregeneration . Recent findings show that certain β-carbolines can promote remyelination by enhancing the GABAA receptor response in oligodendrocytes, the myelin-producing cells in the central nervous system. nih.gov In an in vivo model of focal demyelination, treatment with specific β-carbolines like n-butyl-β-carboline-3-carboxylate (β-CCB) and methyl-β-carboline-3-carboxylate (β-CCE) increased the population of mature oligodendrocytes and accelerated myelin recovery. nih.gov

Further mechanistic studies have revealed that β-carboline derivatives can induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest. mdpi.com Additionally, some β-carbolines act as hydroxyl radical scavengers, a property that could be harnessed for antioxidant therapies. nih.gov The aryl hydrocarbon receptor (AHR) has also been identified as a target, with the compound 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) shown to be an AHR activator. nih.gov

Development of Advanced Computational Models for Predictive Biology and Drug Design

The rational design of new 3-hydroxylated β-carboline derivatives with enhanced potency and selectivity relies heavily on advanced computational models. These in silico tools allow researchers to predict the biological activity of novel compounds and understand their interactions with molecular targets before undertaking costly and time-consuming synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. Researchers have successfully developed 2D and 3D-QSAR models for β-carboline derivatives to identify the structural features essential for anticancer activity. mdpi.com These models have provided valuable insights, for instance, suggesting that bulky groups at certain positions can enhance potency. mdpi.com Other QSAR studies have explored the relationship between physicochemical properties (like lipophilicity and heat of formation) and anticancer activity, enabling the prediction of highly active novel compounds. derpharmachemica.com

Molecular docking is another powerful tool used to visualize and predict how β-carboline derivatives bind to their protein targets. Docking studies have been instrumental in understanding the interactions between pyrido[3,4-b]indoles and the MDM2 protein, revealing key hydrogen bonds and hydrophobic interactions that are crucial for binding. researchgate.netnih.gov These models correctly predicted that adding a methyl group at the N9 position would disrupt these critical interactions. nih.govnih.gov Similar docking approaches have been used to design β-carboline derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and to identify novel blockers for the TASK-3 potassium channel. nih.govmdpi.com

The Comparative Molecular Field Analysis (CoMFA) approach has also been applied to predict the binding affinity of β-carboline inverse agonists and antagonists, further refining the drug design process. acs.org

Computational Method Application for β-Carbolines Key Insights Reference(s)
QSAR Predicting anticancer activity of new derivatives.Identified that bulky substituents and lipophilicity can enhance activity. derpharmachemica.com, mdpi.com
Molecular Docking Modeling interactions with targets like MDM2, VEGFR2, and TASK-3.Revealed specific binding modes and key amino acid interactions. nih.gov, nih.gov, researchgate.net, mdpi.com
CoMFA/GOLPE Predicting binding affinities of β-carboline ligands.Provides 3D contour maps to guide structural modifications for improved binding. acs.org

Potential for Multitargeting Therapeutic Modalities Based on the 9H-Pyrido[3,4-b]indole Scaffold

The inherent ability of the 9H-pyrido[3,4-b]indole scaffold to interact with a diverse range of biological targets makes it an ideal platform for developing multitargeting therapeutic agents. mdpi.commdpi.com Such drugs, which can modulate multiple pathways simultaneously, are particularly promising for treating complex diseases like cancer, where pathway redundancy and resistance are common challenges.

The β-carboline nucleus has been shown to exert its effects through numerous mechanisms. These include:

DNA Intercalation : The planar structure of the β-carboline ring allows it to insert between DNA base pairs, disrupting replication and transcription. nih.govmdpi.com

Enzyme Inhibition : β-carbolines are known inhibitors of several key enzyme families, including:

Topoisomerases I and II nih.govmdpi.com

Cyclin-dependent kinases (CDKs) mdpi.com

Polo-like kinase 1 (PLK1) nih.gov

IκB kinase (IKK) nih.govmdpi.com

Monoamine oxidase (MAO) mdpi.com

Given this broad activity profile, future research will likely focus on rationally designing single molecules that can potently inhibit multiple, synergistic targets. For instance, a compound could be engineered to co-inhibit a specific kinase and a topoisomerase, or to simultaneously induce DNA damage and block a cell survival pathway. The development of β-carboline derivatives that bind to MDM2 while also retaining their ability to intercalate DNA is one such potential multitargeting strategy. nih.gov This approach could lead to more effective therapies with a reduced likelihood of drug resistance.

Sustainable and Green Chemistry Approaches in β-Carboline Synthesis

In line with the global push for environmental responsibility, a significant emerging trend in β-carboline research is the development of sustainable and green synthetic methods. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency compared to traditional methods like the Pictet-Spengler reaction, which often requires harsh acidic conditions or difficult-to-handle aldehydes. chemistryviews.orgacs.org

Key green chemistry strategies being explored include:

Manganese Catalysis : Researchers have developed an efficient method for synthesizing tetrahydro-β-carbolines using an Earth-abundant and low-toxicity manganese pincer catalyst. chemistryviews.org This process involves the dehydrogenative coupling of alcohols with tryptamine (B22526), avoiding the need for pre-functionalized and unstable aldehydes. chemistryviews.org

Electrochemical Synthesis in Deep Eutectic Solvents (DES) : A novel, two-step, one-pot synthesis of tetrahydro-β-carboline derivatives has been reported using electrochemistry in deep eutectic solvents. acs.org DES are biodegradable and low-cost solvents, and this electrochemical approach reduces the need for chemical reagents and simplifies workup procedures. acs.org

Aqueous and Natural Acid Catalysis : A simple and environmentally friendly synthesis of tetrahydro-β-carbolines has been demonstrated using citric acid as a natural, biodegradable catalyst in water. samipubco.com Similarly, water has been shown to play a key role in the indium-mediated synthesis of β-carboline-γ-lactone hybrids, acting as a medium that promotes the reaction without the need for column chromatography. rsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields in β-carboline synthesis, contributing to a more energy-efficient process. mdpi.comacs.org

These green methods not only make the synthesis of β-carbolines more sustainable but also open up new possibilities for creating novel derivatives under mild conditions. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed to prepare 9H-pyrido[3,4-b]indol-3-ol derivatives?

The synthesis of these derivatives often involves palladium-catalyzed amidation and cyclization. For example, a Pd-catalyzed protocol using Cs₂CO₃ as a base in tert-butanol at 110°C for 24 hours achieved a 25% yield for a structurally analogous compound (9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol) . Alternative routes include acid-amine coupling using trimethylsilyl azide, which facilitates one-pot amide formation from carboxylic acids under mild conditions (room temperature, 2–8 hours) .

Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structure of this compound derivatives?

  • ¹H NMR : Characteristic peaks include aromatic protons (δ 7.0–8.5 ppm) and substituent-specific signals. For instance, the ethyl group in 9-ethyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol appears as a triplet (δ 1.49 ppm, J = 8.0 Hz) .
  • IR : Stretching vibrations for hydroxyl groups (3412–3459 cm⁻¹) and aromatic C=C bonds (1458–1585 cm⁻¹) are observed .
  • CHN Analysis : Elemental composition validation ensures purity, e.g., 9-hexyl derivatives show consistent C/H/N ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization involves systematic screening of:

  • Bases : Cs₂CO₃ outperforms weaker bases in Pd-catalyzed reactions .
  • Solvents : Polar aprotic solvents (e.g., tert-butanol) enhance cyclization efficiency .
  • Temperature : Elevated temperatures (110°C) reduce reaction time but may require trade-offs in yield . Example: A 24-hour reaction at 110°C in tert-butanol with Cs₂CO₃ yielded 25%, while lower temperatures (<80°C) resulted in incomplete conversion .

Q. How should researchers address contradictions in CHN analysis or spectral data during structural validation?

Discrepancies may arise from residual solvents, unreacted starting materials, or tautomeric forms. Mitigation strategies include:

  • Purification : Column chromatography or recrystallization to remove impurities .
  • Alternative Characterization : Complementary techniques like HRMS (e.g., exact mass validation for C₁₉H₁₃N₃O₂ derivatives ) or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • DNA Interaction Studies : Fluorescence quenching and Scatchard analysis quantify binding affinity (e.g., Kd values for norharman-DNA interactions) .
  • Anticancer Screening : Heterobivalent β-carboline derivatives are synthesized via N-acylhydrazone linkages and tested for cytotoxicity using MTT assays .
  • Toxicity Profiling : Acute toxicity assays (e.g., intraperitoneal LD₅₀ in mice) assess safety margins .

Q. How can gram-scale synthesis of this compound derivatives be achieved for preclinical studies?

Scalable protocols include:

  • Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes .
  • Catalyst Recycling : Pd-based catalysts reused for cost efficiency . Example: A gram-scale synthesis of fused derivatives (5n, 5p, 5r) achieved >80% yield using trimethylsilyl azide-promoted coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.